molecular formula C29H32O6 B11831272 Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside

Cat. No.: B11831272
M. Wt: 476.6 g/mol
InChI Key: XRRQNVSMIVDBQX-SEFGFODJSA-N
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Description

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6. It is primarily used in proteomics research and has significant applications in the synthesis of glycosides, which are crucial for developing antimicrobial agents and carbohydrate-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Glycosylation Reactions

The compound functions as a glycosyl donor in enzymatic and chemical glycosylation reactions. The trityl group at C6 provides steric protection, while the isopropylidene group at C3/C4 directs reactivity toward the C2 hydroxyl group.

  • Enzymatic glycosylation :
    Glycosyltransferases utilize the compound to transfer the galactose moiety to acceptor molecules (e.g., lipids, proteins). The mechanism involves activation by UDP-glucose or similar co-factors, enabling stereospecific formation of α-glycosidic bonds .

  • Chemical glycosylation :
    Trichloroacetimidate or thioglycoside activation methods are employed. For example, treatment with BF₃·Et₂O in dichloromethane facilitates coupling with acceptors like serine or threonine residues .

Reaction Type Conditions Yield Key Product
Enzymatic transferUDP-glucose, pH 7.4, 37°C60–75%Glycoconjugates with α-linkages
TrichloroacetimidateBF₃·Et₂O, DCM, –20°C to RT45–60%O-Linked glycopeptides

Sulfation Reactions

The compound undergoes sulfation at specific hydroxyl groups, guided by protective group strategies:

  • C2-sulfation :
    After selective deprotection of C2 (via isopropylidene removal), sulfation with trimethylamine-sulfur trioxide in DMF at 50–60°C achieves >85% yield. The reaction is complete within 30 minutes .

  • C6-sulfation :
    Direct sulfation at C6 is hindered by the trityl group, necessitating prior detritylation with HCl in chloroform (0°C, 1 hr) .

Sulfation Data

Position Reagents Time Yield Reference
C2(CH₃)₃N·SO₃, DMF, 50°C30 min88%
C6HCl/CHCl₃ → (CH₃)₃N·SO₃, DMF5 hrs82%

Deprotection Strategies

Sequential removal of protective groups enables access to free hydroxyls for further functionalization:

  • Trityl removal :
    Treatment with HCl-saturated chloroform (0°C, 1 hr) cleaves the trityl group quantitatively .

  • Isopropylidene cleavage :
    Mild acidic hydrolysis (80% acetic acid, 80°C, 2 hrs) selectively removes the 3,4-O-isopropylidene group without affecting other substituents .

Deprotection Comparison

Protective Group Reagent Conditions Outcome
Trityl (C6)HCl/CHCl₃0°C, 1 hrFree C6-OH, 98% yield
Isopropylidene (C3/C4)80% HOAc80°C, 2 hrsFree C3/C4-OH, >90% yield

Acetylation and Transesterification

The compound participates in regioselective acetylation and transesterification:

  • C2-acetylation :
    Using stannylene intermediates (Bu₂SnO, MeOH), acetyl groups are introduced at C2 with >75% regioselectivity .

  • Base-catalyzed transesterification :
    Treatment with NaOMe/MeOH shifts acetyl groups from C4 to C6, enabling selective functionalization .

NMR Data for Reaction Monitoring

Key shifts in sulfated derivatives (D₂O, 25°C):

Proton δ (ppm) in 2-sulfate δ (ppm) in 6-sulfate
H-24.453.98
H-63.724.28

Scientific Research Applications

Antimicrobial Applications

Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside has shown promising antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of several derivatives, it was found that the compound exhibited potent antifungal activity compared to its antibacterial effects. The Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for several compounds derived from this structure, indicating its potential as an antifungal agent against resistant strains.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound 150100Antifungal
Compound 2100200Antibacterial

Anticancer Properties

The compound has been investigated for its anticancer effects in various models.

Case Study: Breast Cancer Treatment

In a xenograft model of breast cancer, treatment with methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside resulted in significant tumor growth inhibition. The study reported a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg.

Treatment GroupTumor Growth Inhibition (%)
Control0
Low Dose30
High Dose60

Drug Development and Glycobiology

This compound plays a crucial role in drug development, particularly in the design of antibody-drug conjugates (ADCs) and other therapeutic agents.

Applications in Drug Development

  • Antibody-drug Conjugates : Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside serves as a linker in ADCs, enhancing the delivery of cytotoxic agents to cancer cells.
  • Glycobiology Research : This compound is utilized in studies involving glycan interactions and modifications, contributing to advancements in understanding cellular processes and disease mechanisms.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in various therapeutic contexts.

Study Findings

  • Antitumor Activity : Significant tumor growth inhibition observed in animal models.
  • Anti-inflammatory Effects : Reduction in inflammation markers was noted in models of induced arthritis.

Mechanism of Action

The mechanism of action of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside involves its role as a protective group in glycoside synthesis. It facilitates the selective protection and deprotection of hydroxyl groups, allowing for the precise modification of carbohydrate molecules. This selective protection is crucial for the synthesis of complex glycosides used in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the galactopyranoside molecule. This selectivity is crucial for synthesizing complex glycosides with high precision .

Biological Activity

Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside (CAS Number: 53685-07-7) is a synthetic carbohydrate derivative utilized primarily in glycobiology research. This compound exhibits various biological activities, making it a significant subject of study in medicinal chemistry and biochemistry. Below is a detailed overview of its biological activities, including relevant data tables and research findings.

PropertyValue
Molecular FormulaC29H32O6
Molecular Weight476.561 g/mol
LogP4.247
PSA (Polar Surface Area)66.38 Ų

Biological Activities

1. Anti-infection Properties
Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its application in antibiotic research highlights its potential as a therapeutic agent.

2. Apoptosis and Cell Cycle Regulation
Research indicates that this compound can influence apoptosis pathways and cell cycle regulation. It has been shown to modulate key signaling pathways involved in these processes, such as the MAPK/ERK pathway and JAK/STAT signaling .

3. Immunomodulatory Effects
The compound exhibits immunological activity, influencing inflammation and immune responses. It interacts with various immune receptors, suggesting its potential use in treating inflammatory diseases .

4. Neuronal Signaling
Studies have indicated that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside may play a role in neuronal signaling pathways, potentially impacting neurodegenerative conditions .

Case Studies

Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various glycosides, methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside was found to inhibit the replication of the Dengue virus in vitro. The study highlighted its mechanism of action involving the inhibition of viral entry into host cells .

Case Study 2: Cancer Research
A recent investigation into the effects of this compound on cancer cell lines revealed its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside could serve as a lead compound for developing new anticancer therapies .

Research Findings

Recent studies have focused on the molecular interactions and mechanisms by which methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside exerts its biological effects:

  • Enthalpic Interactions : Research utilizing NMR spectroscopy has elucidated the enthalpic nature of interactions between this compound and various aromatic compounds, confirming its role in carbohydrate recognition processes .
  • Cellular Mechanisms : Investigations into its effects on metabolic enzymes have shown that this glycoside can modulate enzyme activities related to carbohydrate metabolism, potentially influencing energy homeostasis within cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection of hydroxyl groups. The 3,4-O-isopropylidene group is introduced first via acid-catalyzed ketalization (e.g., using acetone and H2SO4), followed by tritylation of the 6-OH group using trityl chloride in pyridine. Critical factors include:

  • Temperature control : Excess heat during tritylation can lead to partial deprotection of the isopropylidene group.
  • Solvent choice : Anhydrous pyridine ensures efficient tritylation but may require rigorous drying of intermediates. Yields range from 60–80% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the stereochemical integrity of the α-D-galactopyranoside configuration be confirmed during synthesis?

  • NMR analysis : Key diagnostic signals include the anomeric proton (δ ~4.8–5.2 ppm, <sup>1</sup>H NMR) with a coupling constant J1,2 of 3–4 Hz, consistent with α-configuration.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as demonstrated for analogous compounds in ) reveals chair conformations and axial orientation of the anomeric methoxy group .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on trityl (δ 7.2–7.5 ppm, aromatic protons) and isopropylidene (δ 1.3–1.5 ppm, methyl groups) signals.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+Na]<sup>+</sup> confirm molecular weight (e.g., m/z 689.3 calculated for C34H38O6).
  • Polarimetry : Specific rotation ([α]D ~+75° in CHCl3) validates optical purity .

Advanced Research Questions

Q. How does the trityl group at C-6 influence regioselective functionalization in downstream reactions?

The bulky trityl group sterically shields the 6-position, directing reactions to the 2-OH (if unprotected) or enabling selective deprotection. For example:

  • Glycosylation : The trityl group prevents aglycon attachment at C-6, favoring 2-O-glycoside formation in oligosaccharide synthesis.
  • Deprotection : Mild acidic conditions (e.g., 80% acetic acid) remove trityl without affecting the isopropylidene group, enabling site-specific modifications .

Q. What experimental approaches resolve contradictions in reported thermodynamic stability of the isopropylidene group?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 120–150°C) arise from solvent polarity and trace acid impurities. To address this:

  • DSC/TGA analysis : Quantify decomposition onset under inert atmospheres.
  • Kinetic studies : Monitor ketal hydrolysis rates (e.g., in CDCl3/D2O) via <sup>1</sup>H NMR to assess acid sensitivity .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in glycosylation reactions?

  • Conformational analysis : Calculate puckering coordinates (Cremer-Pople parameters) to model ring flexibility and transition states.
  • Electrostatic potential maps : Identify nucleophilic sites (e.g., 2-OH vs. 3-OH) based on partial charges. Validation against experimental glycosylation yields (e.g., ’s synthesis data) refines computational models .

Q. What strategies mitigate racemization during trityl group removal under acidic conditions?

  • Low-temperature protocols : Use HCOOH/CH2Cl2 at −20°C to minimize acid-catalyzed anomeric inversion.
  • Protecting group alternatives : Replace trityl with less labile groups (e.g., TBDMS) if racemization exceeds 5% (quantified via chiral HPLC) .

Q. Methodological Challenges

Q. How can competing side reactions (e.g., trityl migration) be suppressed during synthesis?

  • Kinetic vs. thermodynamic control : Short reaction times (≤2 h) and excess trityl chloride favor 6-O-tritylation over migration to 2-OH.
  • Chelation effects : Additives like DMAP stabilize the trityl-oxygen intermediate, reducing migration .

Q. What analytical workflows validate the absence of rotamers in NMR spectra?

  • Variable-temperature NMR : Cooling to −40°C slows rotation around the trityl C–O bond, resolving rotameric peaks.
  • 2D NOESY : Correlate trityl aromatic protons with adjacent substituents to confirm static conformations .

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the stability of the isopropylidene group under basic conditions?

Early studies (pre-2010) reported base-induced ketal cleavage, but recent work (e.g., ) shows stability in mild bases (e.g., NaHCO3). This discrepancy stems from:

  • Reagent purity : Trace Lewis acids (e.g., Al<sup>3+</sup>) in older studies catalyzed hydrolysis.
  • Solvent effects : Aprotic solvents (THF, DMF) stabilize the ketal against OH<sup>−</sup> attack .

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27+/m1/s1

InChI Key

XRRQNVSMIVDBQX-SEFGFODJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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